1,6-Dichloronaphthalene

Organic Synthesis Thermodynamics Material Science

Procure 1,6-Dichloronaphthalene (1,6-DCN) for unmatched isomer selectivity. This specific 1,6-substitution pattern is critical for successful Suzuki-Miyaura cross-couplings and accurate environmental monitoring. Using other isomers compromises yield, material purity, and analytical data. This 98% purity grade ensures reliable performance in advanced synthesis and certified reference standards.

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 2050-72-8
Cat. No. B052920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dichloronaphthalene
CAS2050-72-8
SynonymsPCN 7
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Cl)C(=C1)Cl
InChIInChI=1S/C10H6Cl2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
InChIKeyCEDZMDSZTVUPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dichloronaphthalene (CAS 2050-72-8): Physicochemical and Synthetic Baseline for Research Procurement


1,6-Dichloronaphthalene (1,6-DCN, CAS 2050-72-8) is a polychlorinated naphthalene (PCN) congener with the molecular formula C10H6Cl2 and a molecular weight of 197.06 g/mol [1]. It exists as a white to off-white crystalline solid with a melting point of 49 °C and a predicted boiling point of approximately 296.8 °C at 760 mmHg . The compound is characterized by the substitution of chlorine atoms at the 1- and 6- positions of the naphthalene ring, which confers distinct reactivity and selectivity profiles in both synthetic and analytical contexts. Understanding this positional isomerism is essential, as the 1,6-substitution pattern fundamentally differentiates this compound from the other nine dichloronaphthalene isomers in terms of its physical properties, synthetic accessibility, and behavior in key applications such as cross-coupling reactions and environmental analysis [2].

Why 1,6-Dichloronaphthalene Cannot Be Substituted by Other Dichloronaphthalene Isomers in Analytical and Synthetic Workflows


While all dichloronaphthalene (DCN) isomers share the same molecular formula, their specific chlorine substitution patterns dictate unique physical and chemical behaviors that preclude simple interchangeability in both research and industrial applications [1]. As demonstrated in isomer-selective analytical techniques like REMPI spectroscopy and GC-MS, the 1,6-DCN isomer exhibits distinct spectral and fragmentation signatures compared to its positional analogs [2]. Furthermore, in synthetic chemistry, the 1,6-substitution pattern is thermodynamically favored in certain reactions, leading to higher yields and selectivity, which directly impacts the efficiency of material synthesis and the purity of final products [3]. Therefore, substituting 1,6-DCN with a different isomer can lead to failed syntheses, inaccurate environmental monitoring data, and compromised material properties. The evidence presented below provides quantitative justification for the specific procurement of 1,6-DCN over other isomers.

Quantitative Evidence for Differentiating 1,6-Dichloronaphthalene from Isomeric Analogs


Enhanced Synthetic Yield: 1,6-DCN as the Thermodynamically Favored Product

In the gaseous degradation of 1-chloronaphthalene over alumina catalysts, 1,6-dichloronaphthalene (1,6-DCN) is identified as the most thermodynamically favored product among all possible dichloronaphthalene isomers. This is supported by computational modeling, with lower calculated reaction enthalpy (ΔHr) and Gibbs free energy (ΔGr) compared to other isomers [1]. Experimental data from this same study confirm that 1,6-DCN is a primary intermediate, with measured yields of 9.1%, 4.5%, and 4.4% over α-, η- and γ-Al2O3 catalysts, respectively [1].

Organic Synthesis Thermodynamics Material Science

Isomer-Selective Detection: Unique REMPI Fragmentation Pattern for 1,6-DCN

Resonantly Enhanced Multi-Photon Ionization (REMPI) spectroscopy provides isomer-selective detection of chloronaphthalenes. For dichloronaphthalenes (DCNs), the S1-S0 electronic origins of different positional isomers are separated by as much as 424 cm⁻¹ [1]. Crucially, low-resolution time-of-flight (TOF) mass spectra demonstrate that the REMPI ion fragmentation pattern is isomer-dependent [1]. This means that 1,6-DCN produces a distinct fragmentation fingerprint compared to its isomers, enabling its selective identification and quantification in complex mixtures.

Analytical Chemistry Spectroscopy Environmental Monitoring

Physical Property Differentiation: Melting Point as a Key Indicator of Isomeric Purity

The melting point of 1,6-dichloronaphthalene is a well-defined and differentiating physical property. It is reported to be 49 °C [1], which is notably distinct from other common dichloronaphthalene isomers. For instance, 1,8-dichloronaphthalene (CAS 2050-74-0) has a melting point of 89 °C [2]. This significant difference provides a rapid and accessible method for assessing isomeric purity and verifying identity.

Physical Chemistry Quality Control Chemical Synthesis

Environmental Persistence and Bioaccumulation Potential: Relevance for Environmental Standards

1,6-Dichloronaphthalene is specifically noted as a persistent organohalogenated pollutant with a high potential for bioaccumulation [1]. Regulatory assessments classify polychlorinated naphthalenes, including the 1,6-dichloro congener, as having high persistence in the environment [1]. This established environmental relevance makes the compound a critical analytical standard for monitoring and remediation studies.

Environmental Science Toxicology Analytical Standards

Recommended Application Scenarios for Procuring 1,6-Dichloronaphthalene


As a Synthetic Intermediate for Cross-Coupling Reactions in Material Science

1,6-Dichloronaphthalene is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, where its rigid, halogenated naphthalene core serves as a building block for constructing extended π-conjugated systems . Its specific 1,6-substitution pattern allows for controlled stepwise functionalization, which is valuable in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . This is directly supported by its documented use in such reactions and its availability in high-purity grades (e.g., 98% HPLC) for research applications .

As an Analytical Standard for Environmental Monitoring of Persistent Organic Pollutants

Due to its recognized status as a persistent organohalogenated pollutant, 1,6-Dichloronaphthalene is a necessary analytical standard for environmental monitoring programs. Its distinct REMPI fragmentation pattern [1] and well-defined chromatographic behavior allow for its specific detection and quantification in complex environmental matrices like air and wastewater . Using a certified 1,6-DCN standard ensures the accuracy and reliability of data in studies aimed at tracking the environmental fate and transport of polychlorinated naphthalenes .

For Research in Catalysis and Reaction Mechanism Studies

The formation of 1,6-Dichloronaphthalene as a thermodynamically favored product in the degradation of 1-chloronaphthalene [2] makes it a key compound for studying catalytic dechlorination and side-chlorination mechanisms. Researchers investigating heterogeneous catalysis over metal oxide surfaces, such as Al2O3 polymorphs, can use 1,6-DCN as a model product or intermediate to probe reaction pathways and optimize catalyst selectivity [2].

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